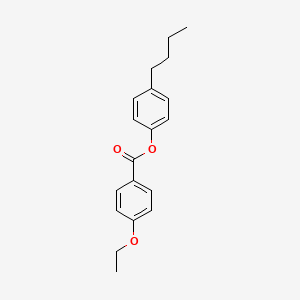
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide: is an organic compound that belongs to the class of amides It features a unique structure with an oxirane (epoxide) ring and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide typically involves the reaction of N,N-diethylprop-2-enamide with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or modulate biological pathways.
Comparison with Similar Compounds
- N,N-Diethyl-2-(2-methyloxiran-2-YL)prop-2-enamide
- N,N-Diethyl-3-(2-methyloxiran-2-YL)prop-2-enamide
Comparison: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide is unique due to the position of the oxirane ring and the specific substitution pattern. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds. For example, the position of the oxirane ring can influence the compound’s ability to interact with specific enzymes or receptors, making it a valuable compound for targeted research and development.
Properties
CAS No. |
50362-20-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N,N-diethyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-4-11(5-2)10(12)7-6-9-8(3)13-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
GTKMXHMBKBGALD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=CC1C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)




![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)

